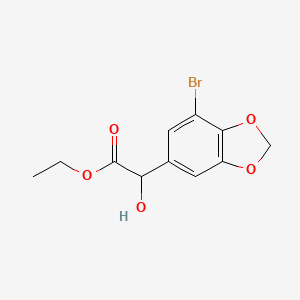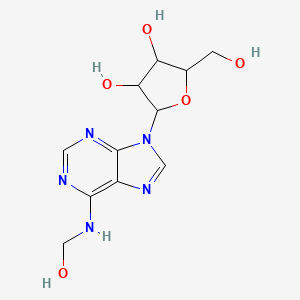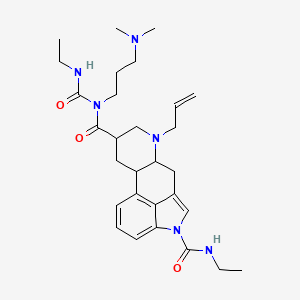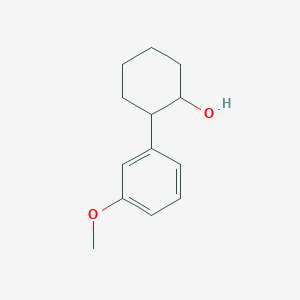
ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate is a chemical compound that features a bromo-substituted benzodioxole ring
Vorbereitungsmethoden
The synthesis of ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate typically involves the bromination of a benzodioxole precursor followed by esterification and hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzodioxole ring play crucial roles in binding to these targets, influencing biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate can be compared with similar compounds like:
Ethyl 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity.
2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetic acid: The carboxylic acid form, which can participate in different types of reactions compared to the ester.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrO5 |
|---|---|
Molekulargewicht |
303.11 g/mol |
IUPAC-Name |
ethyl 2-(7-bromo-1,3-benzodioxol-5-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H11BrO5/c1-2-15-11(14)9(13)6-3-7(12)10-8(4-6)16-5-17-10/h3-4,9,13H,2,5H2,1H3 |
InChI-Schlüssel |
ULQJLZGTTJJJLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC2=C(C(=C1)Br)OCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12314933.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)

![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B12314966.png)


![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
![rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis](/img/structure/B12314988.png)
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)


